N,N-diethyl-2-(2-thienyl)-4-quinolinamine hydrobromide
Description
N,N-Diethyl-2-(2-thienyl)-4-quinolinamine hydrobromide is a quinoline derivative featuring a 2-thienyl substituent at the C2 position and a diethylamine group at the C4 position, with a hydrobromide counterion. The quinoline core provides a planar aromatic system, while the thienyl group introduces sulfur-containing heterocyclic character.
Properties
CAS No. |
853349-75-4 |
|---|---|
Molecular Formula |
C17H19BrN2S |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N,N-diethyl-2-thiophen-2-ylquinolin-4-amine;hydrobromide |
InChI |
InChI=1S/C17H18N2S.BrH/c1-3-19(4-2)16-12-15(17-10-7-11-20-17)18-14-9-6-5-8-13(14)16;/h5-12H,3-4H2,1-2H3;1H |
InChI Key |
OQQJODKJVPHCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3.Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Anthranilic acid derivatives are frequently employed in quinoline synthesis due to their ability to undergo cyclocondensation. In a method analogous to the Skraup synthesis, anthranilic acid reacts with glycerol under acidic conditions to form the quinoline backbone. However, modern adaptations prioritize controlled environments to avoid over-oxidation. For instance, treating 5-bromoanthranilic acid with chloro-propionyl chloride yields N-acyl-anthranilic acid intermediates, which cyclize in the presence of acetic anhydride to form benzoxazinone precursors. These intermediates are critical for subsequent functionalization.
Bromination of Pre-Existing Quinoline Frameworks
An alternative route involves bromination of simpler quinoline derivatives. For example, 6-methoxy-2-methylquinoline undergoes regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile at 0–3°C, achieving a 98.6% yield of brominated product. This method’s efficiency stems from NBS’s selectivity for allylic and benzylic positions, minimizing side reactions.
Amination at the C4 Position
The diethylamino group is introduced via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination .
Nucleophilic Aromatic Substitution
In a two-step process, the quinoline intermediate is first nitrated at C4, followed by reduction to the amine. Subsequent alkylation with diethyl sulfate in the presence of a base (e.g., potassium carbonate) yields the N,N-diethyl derivative. This method, while straightforward, often requires harsh conditions (e.g., refluxing ethanol) and yields moderate conversions (60–75%).
Buchwald-Hartwig Amination
A more efficient approach employs palladium-catalyzed coupling of diethylamine with brominated quinoline. Using tris(dibenzylideneacetone)dipalladium(0) and Xantphos as a ligand, this method achieves yields exceeding 85% under mild conditions (80°C, toluene). The reaction’s success hinges on rigorous exclusion of oxygen and moisture.
Hydrobromide Salt Formation
The final step involves converting the free base into its hydrobromide salt to enhance solubility and stability. This is accomplished by dissolving the amine in a polar solvent (e.g., ethanol) and treating it with aqueous hydrobromic acid (48% w/w). Crystallization at low temperatures (−20°C) yields pure product with >95% recovery.
Data Tables: Comparative Analysis of Key Methods
Research Findings and Optimization Strategies
Solvent Selection
Reaction solvents critically impact yields. Polar aprotic solvents like DMF facilitate cross-coupling reactions by stabilizing transition states. In contrast, non-polar solvents (e.g., toluene) are preferred for amination to prevent ligand dissociation.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its heterocyclic core and functional groups. Key mechanisms include:
2.1 Electrophilic Substitution
-
The quinoline ring undergoes electrophilic substitution at positions 2 and 4 due to the electron-donating diethylamino group.
-
The thienyl substituent may enhance stability via conjugation or steric effects .
2.2 Nucleophilic Interactions
-
The protonated diethylamino group (pKa ~9–10) interacts with nucleic acids via electrostatic attraction, enabling DNA intercalation .
-
The thienyl group may participate in π-π stacking with aromatic residues in biological targets.
2.3 Radical Chemistry
-
Radicals generated from the compound (e.g., via Barton esters) can abstract halogens from solvents like CCl₄, facilitating alkyl halide formation .
Table 2: Reaction Mechanisms
Table 3: Biological Interactions
| Interaction Type | Outcome | Source |
|---|---|---|
| Antimalarial Activity | DNA intercalation disrupts plasmodial replication. | |
| Anticancer Potential | Modulation of intracellular signaling pathways. |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N,N-diethyl-2-(2-thienyl)-4-quinolinamine hydrobromide is , with a molecular weight of approximately 363.3 g/mol. Its structure includes a quinoline core, a thienyl group, and diethylamino substituents, which enhance its solubility and biological activity. The hydrobromide form contributes to its stability and ease of handling in laboratory settings.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, potentially through mechanisms involving the disruption of cellular processes or interference with nucleic acid synthesis. The compound's ability to bind to DNA may amplify the effects of existing antimicrobial agents, making it a candidate for combination therapies.
Anticancer Potential
In the realm of oncology, this compound has been evaluated for its anticancer effects. It has demonstrated the ability to modulate enzyme activity and influence cellular signaling pathways critical for cancer progression. The interaction with DNA suggests that it may enhance the efficacy of conventional chemotherapeutics by increasing their bioavailability or potency against cancer cells .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antimicrobial Efficacy : A study demonstrated its effectiveness against resistant bacterial strains, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios.
- Anticancer Activity : Research indicated that this compound could enhance the cytotoxic effects of established chemotherapeutics in vitro, suggesting a synergistic effect that warrants further investigation in clinical settings.
- Binding Affinity Studies : Investigations into its binding capabilities revealed insights into how structural modifications could optimize its interactions with target biomolecules, paving the way for drug development initiatives focusing on targeted therapies .
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(2-thienyl)-4-quinolinamine hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biological pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
N,N-Diethyl-2-(4-ethylphenyl)-4-quinolinamine ()
- Structural Difference : Replaces the 2-thienyl group with a 4-ethylphenyl moiety.
- The absence of sulfur eliminates possible thienyl-specific interactions (e.g., hydrogen bonding or π-sulfur interactions) .
- Molecular Formula : C21H24N2 (vs. C17H19N2S·HBr for the target compound).
4-(1,2-Dihydro-2-phenylquinoxalin-3-yl)-N,N-dimethylbenzenamine ()
- Structural Difference: Quinoxaline core instead of quinoline.
- Impact: Quinoxaline’s two nitrogen atoms create a more electron-deficient system, altering binding affinity in biological targets compared to the electron-rich quinoline .
Substituent Variations
N′-[2-(4-Methoxyphenyl)-4-quinolinyl]-N,N-dimethyl-1,2-ethanediamine Hydrobromide ()
- Structural Difference : 4-Methoxyphenyl substituent at C2 and dimethyl-ethanediamine at C3.
- The ethanediamine chain may increase flexibility and hydrogen-bonding capacity compared to the diethylamine group .
- Molecular Weight : 402.336 (hydrobromide salt) vs. ~379.3 (estimated for the target compound).
2-(4-Bromophenoxy)-N,N-dimethylethylamine ()
Heterocyclic Hybrids
5-(2-Thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles ()
- Structural Difference: Triazole/oxadiazole cores instead of quinoline.
- Impact: These nitrogen-rich heterocycles exhibit distinct electronic profiles, favoring antibacterial activity (as shown in ) rather than the antimalarial/anticancer activity often associated with quinolines .
Counterion and Salt Effects
N,N-Dimethyl-2-[[5-methyl-4-(2-thienyl)-2-pyrimidinyl]thio]-Ethanamine Hydrobromide ()
- Structural Difference : Pyrimidinyl-thioether substituent and dimethylamine group.
- Impact: The hydrobromide salt improves aqueous solubility, critical for bioavailability. The pyrimidine core’s smaller size may limit binding to larger hydrophobic pockets compared to quinoline .
Biological Activity
N,N-diethyl-2-(2-thienyl)-4-quinolinamine hydrobromide is a quinoline derivative notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological mechanisms, efficacy, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The compound has a molecular formula of C17H19BrN2S and a molecular weight of 363.3 g/mol. Its structure features a quinoline core with a thienyl group and diethylamino substituents, enhancing its solubility and biological interactions. The hydrobromide form further increases its stability in aqueous solutions, making it suitable for biological assays .
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Quinoline derivatives are known to interact with bacterial cell walls and DNA, which can disrupt essential cellular processes.
| Microorganism | Activity | Mechanism |
|---|---|---|
| Gram-positive bacteria | Strong inhibition | Disruption of cell wall synthesis |
| Gram-negative bacteria | Moderate inhibition | Inhibition of DNA replication |
| Fungi | Effective | Interaction with cell membrane components |
Studies have shown that the compound's structural features enhance its binding affinity to bacterial DNA gyrase, an essential enzyme for DNA replication . This mechanism is crucial as it leads to the inhibition of bacterial growth and survival.
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound demonstrates cytotoxic effects against several cancer cell lines, primarily through the following mechanisms:
- Inhibition of DNA Repair Enzymes: The compound may inhibit enzymes involved in DNA repair, leading to increased apoptosis in cancer cells.
- EGFR Inhibition: Similar to other quinoline derivatives, it may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors .
- Cell Cycle Arrest: Studies suggest that the compound can induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
- Cytotoxicity Assay : In vitro tests using human cancer cell lines revealed IC50 values in the nanomolar range, suggesting strong cytotoxic effects. The compound was particularly effective against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values reported at 50 nM and 75 nM respectively .
- Mechanistic Insights : Molecular docking studies have shown that the compound binds effectively to the active sites of target enzymes involved in cancer progression, providing insights into its mechanism of action .
Q & A
Basic Synthesis
Q: What is the standard synthetic route for preparing N,N-diethyl-2-(2-thienyl)-4-quinolinamine hydrobromide? A: The synthesis typically involves nucleophilic substitution. For analogous quinolinamine derivatives (e.g., N,N-diethylquinolin-4-amine), 4-chloroquinoline is reacted with diethylamine in ethanol at 150°C for 24 hours . For the target compound, 2-(2-thienyl) substitution may require starting with 2-bromo-4-quinolinamine or introducing the thienyl group via Suzuki coupling. Hydrobromide salt formation is achieved by treating the free base with HBr in a polar solvent. Purification involves column chromatography (e.g., DCM/ethyl acetate gradients) and recrystallization .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yield and purity of the hydrobromide salt? A: Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution kinetics compared to ethanol.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) could facilitate thienyl group introduction via cross-coupling .
- Temperature control : Lower temperatures (80–100°C) may reduce side reactions while maintaining reactivity.
- Salt formation : Excess HBr (48% aq.) ensures complete protonation; crystallization in ethanol/ether mixtures improves salt purity .
Structural Characterization
Q: What analytical methods are critical for confirming the structure and salt form? A:
- X-ray crystallography : Resolves stereochemistry and salt configuration. SHELX programs are widely used for refinement, though challenges arise with hydrobromide hydration states .
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., thienyl protons at δ 6.8–7.2 ppm; diethyl groups at δ 1.2–3.4 ppm).
- Mass spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ for the free base and [M-Br]⁺ for the salt).
- Elemental analysis : Validates Br⁻ content (~20–22% for hydrobromide) .
Biological Activity Profiling
Q: How can researchers evaluate the compound’s biological activity in receptor-binding studies? A:
- In vitro assays : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for targets like serotonin or dopamine receptors.
- Enzyme inhibition : Fluorescence-based assays measure IC₅₀ values for kinases or phosphodiesterases.
- Cell-based models : Use HEK293 or CHO cells transfected with target receptors to assess functional activity (e.g., cAMP modulation) .
Data Contradiction Analysis
Q: How to resolve discrepancies in reported biological activity across studies? A: Potential factors include:
- Purity : HPLC-MS ensures >95% purity; impurities (e.g., free base residues) may skew results .
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) affects hydrobromide solubility and ion-pair interactions.
- Model systems : Primary cells vs. immortalized lines may show variability in receptor expression .
Toxicity Evaluation
Q: What in vitro models are suitable for preliminary toxicity screening? A:
- Hepatotoxicity : Use HepG2 cells with MTT assays to assess mitochondrial dysfunction.
- Cardiotoxicity : hERG channel inhibition measured via patch-clamp electrophysiology.
- Genotoxicity : Ames test or comet assays detect DNA damage .
Impact of Hydrobromide Salt Formation
Q: How does the hydrobromide salt influence physicochemical and pharmacokinetic properties? A: Compared to the free base:
- Solubility : Enhanced aqueous solubility due to ionization (critical for in vivo studies).
- Stability : Hydroscopicity requires anhydrous storage to prevent hydrolysis.
- Bioavailability : Salt forms often improve oral absorption by enhancing dissolution rates .
Computational Modeling Integration
Q: How can molecular docking guide experimental design for target interaction studies? A:
- Docking simulations : Software like AutoDock Vina predicts binding modes to receptors (e.g., 5-HT₃). Validate with mutagenesis data.
- DFT calculations : Optimize geometry and charge distribution to explain stereoelectronic effects on activity.
- MD simulations : Assess salt-bridge interactions between the protonated amine and Br⁻ in aqueous environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
